molecular formula C18H17N3O4S B061668 6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine CAS No. 181468-88-2

6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine

Cat. No.: B061668
CAS No.: 181468-88-2
M. Wt: 371.4 g/mol
InChI Key: YUVNGBZROXQYQH-UHFFFAOYSA-N
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Description

5-nitro-6-(2-propan-2-ylphenyl)sulfonyl-8-quinolinamine is a nitro compound and a member of quinolines.

Mechanism of Action

Target of Action

The primary target of the compound 6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine is the Neuropeptide Y receptor type 1 . This receptor plays a crucial role in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythms.

Mode of Action

The compound acts as an antagonist at the Neuropeptide Y receptor type 1 . This means it binds to the receptor and blocks its activation by the natural ligand, Neuropeptide Y. This inhibition can lead to changes in the physiological processes regulated by this receptor.

Biochemical Analysis

Biochemical Properties

The compound is known to interact with the Neuropeptide Y receptor type 1 . The nature of these interactions is antagonistic, with a potency of 48.0 nM [Ki] .

Cellular Effects

Given its interaction with the Neuropeptide Y receptor type 1 , it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor.

Molecular Mechanism

It is known to act as an antagonist to the Neuropeptide Y receptor type 1 , which suggests that it may exert its effects by binding to this receptor and inhibiting its activation.

Properties

IUPAC Name

5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVNGBZROXQYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431337
Record name 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181468-88-2
Record name 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[[2-(1-Methylethyl)phenyl]sulfonyl]-5-nitro-8-quinolinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ34MN6NT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine
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6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine
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6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine
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Reactant of Route 5
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Reactant of Route 6
6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine

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